molecular formula C28H24N2O6 B11124173 2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Cat. No.: B11124173
M. Wt: 484.5 g/mol
InChI Key: CQIWASINIGOKLO-UHFFFAOYSA-N
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Description

2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is a complex organic compound that features a chromeno-pyrrol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form ethyl 4-methoxyphenylacetate . This intermediate is then subjected to further reactions, including cyclization and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Uniqueness

2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is unique due to its specific chromeno-pyrrol core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-[2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C28H24N2O6/c1-34-19-10-6-17(7-11-19)14-15-30-25(18-8-12-20(13-9-18)35-16-23(29)31)24-26(32)21-4-2-3-5-22(21)36-27(24)28(30)33/h2-13,25H,14-16H2,1H3,(H2,29,31)

InChI Key

CQIWASINIGOKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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